Moexipril methyl ester

Description

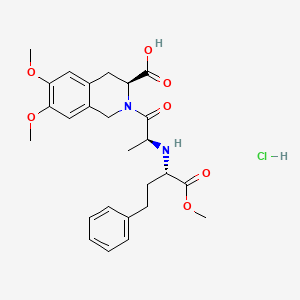

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(3S)-6,7-dimethoxy-2-[(2S)-2-[[(2S)-1-methoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32N2O7.ClH/c1-16(27-20(26(32)35-4)11-10-17-8-6-5-7-9-17)24(29)28-15-19-14-23(34-3)22(33-2)13-18(19)12-21(28)25(30)31;/h5-9,13-14,16,20-21,27H,10-12,15H2,1-4H3,(H,30,31);1H/t16-,20-,21-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGAMJBPJKREJGZ-GQRDWQEESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CC2=CC(=C(C=C2CC1C(=O)O)OC)OC)NC(CCC3=CC=CC=C3)C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N1CC2=CC(=C(C=C2C[C@H]1C(=O)O)OC)OC)N[C@@H](CCC3=CC=CC=C3)C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H33ClN2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

521.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1356841-17-2 | |

| Record name | Moexipril methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1356841172 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MOEXIPRIL METHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XU16D225SC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Synthesis and Derivatization Strategies of Moexipril Methyl Ester

Synthetic Pathways for Moexipril (B10654) Methyl Ester Analogs

Moexipril is an angiotensin-converting enzyme (ACE) inhibitor characterized by its N-substituted ethyl (S)-2-amino-4-phenylbutyrate moiety. researchgate.net The synthesis of moexipril and its analogs, including the methyl ester, revolves around the formation of an amide bond between the N-[1-(S)-(alkoxycarbonyl)-3-phenylpropyl]-L-alanine dipeptide side chain and a substituted tetrahydroisoquinoline-3-carboxylic acid. google.com The synthesis of the crucial dipeptide-like side chain for moexipril involves the alkylation of the tert-butyl ester of L-alanine with ethyl 2-bromo-4-phenylbutanoate. wikipedia.org Subsequent reaction steps include the cleavage of the tert-butyl group and coupling the resulting acid with the secondary amine on the tetrahydroisoquinoline ring system to form the final product. wikipedia.org Analogs, such as the moexipril methyl ester, would be synthesized by utilizing the corresponding methyl ester precursors in place of ethyl ester precursors during the synthetic sequence. Impurities found in moexipril preparations, such as this compound Analog Hydrochloride Salt, confirm that such analogs are formed during manufacturing processes. clearsynth.com

Esterification Reactions for this compound Formation

Esterification is a critical reaction in the synthesis of many ACE inhibitor prodrugs, including moexipril. scholarsresearchlibrary.com These drugs are often administered as esters to improve their oral bioavailability; the ester is later hydrolyzed in the body to the active carboxylic acid form, moexiprilat (B1677388). wikipedia.orgscholarsresearchlibrary.com The formation of this compound involves converting a carboxylic acid group to its corresponding methyl ester. nih.gov This transformation is a widely used strategy in drug design to mask polar functional groups like carboxylic acids, thereby improving cell membrane permeability. researchgate.net

Various catalytic methods can be employed for the synthesis of methyl esters.

Acid Catalysis : Traditional esterification often uses strong mineral acids like sulfuric acid as a catalyst to react a carboxylic acid with an alcohol, in this case, methanol (B129727). researchgate.netmdpi.com

Coupling Reagents : In peptide chemistry, which is relevant to the dipeptide structure of moexipril, coupling reagents are frequently used to facilitate amide and ester bond formation. A common system involves the use of a carbodiimide, such as N,N′-dicyclohexylcarbodiimide (DCC), often in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt). google.comrsc.orggoogleapis.com These reagents activate the carboxylic acid, enabling it to react with an alcohol under mild conditions. rsc.org However, the use of DCC can be problematic due to its allergenic properties and the difficulty in removing the dicyclohexylurea byproduct. google.comgoogleapis.com

Enzymatic Catalysis : Biocatalysis offers a stereoselective and environmentally benign alternative. Lipases, such as Novozym 435, have been successfully used in the synthesis of key intermediates for ACE inhibitors. core.ac.uk These enzymes can catalyze the condensation of amino acid derivatives with other molecules to form the desired product with high chiral purity. core.ac.uk

Solid-phase peptide synthesis (SPPS) provides a powerful and automated methodology for constructing peptide-based molecules, and its principles are applicable to the synthesis of moexipril precursors. mdpi.combeilstein-journals.org In SPPS, the initial amino acid is anchored to an insoluble polymer resin, which acts as a solid support. bachem.commasterorganicchemistry.com The peptide chain is then built step-wise on this support.

Different resins and linkers can be employed to generate a C-terminal ester. mdpi.com For instance, traditional methods have used Merrifield or oxime resins, requiring specific cleavage conditions with reagents like sodium methoxide (B1231860) in methanol to release the methyl ester from the solid support. mdpi.com A more advanced approach utilizes "safety-catch" linkers. mdpi.com These linkers are stable throughout the synthesis but can be activated by a specific chemical reaction at the end, allowing the peptide ester to be cleaved under conditions that are compatible with various protecting group strategies. mdpi.com

To ensure an efficient and cost-effective synthesis, reaction conditions must be optimized to maximize the yield and purity of the final product. Statistical methods like Response Surface Methodology (RSM) are powerful tools for this purpose. nih.govchemrevlett.com This approach allows for the systematic investigation of multiple reaction variables simultaneously.

Key parameters that are typically optimized in esterification reactions include:

Reaction Temperature : Influences reaction rate and potential side reactions.

Reaction Time : Determines the extent of conversion.

Catalyst Concentration : Affects the reaction rate.

Molar Ratio of Reactants : The ratio of alcohol (methanol) to the carboxylic acid can drive the equilibrium towards product formation.

One study on methyl ester production demonstrated that reaction time and catalyst concentration were the most influential factors, achieving a maximum yield of 95% under optimized conditions. nih.gov Another optimization study reported achieving a 92% yield. chemrevlett.com

| Parameter | Optimized Value Range | Reference |

| Reaction Time | 30 - 110 minutes | nih.gov |

| Reaction Temperature | 30 - 70 °C | nih.gov |

| Catalyst Concentration | 1 - 3 wt.% | nih.gov |

| Methanol : Substrate Molar Ratio | 3:1 - 11:1 | nih.gov |

| Optimized Yield | ~92 - 95% | nih.govchemrevlett.com |

Table 1: Representative Optimized Parameters for Methyl Ester Synthesis using Response Surface Methodology (RSM).

Following the reaction, purification steps such as crystallization are essential to achieve the high purity required for pharmaceutical applications.

Stereoselective Synthesis of this compound Precursors

The biological activity of ACE inhibitors like moexipril is highly dependent on their stereochemistry. researchgate.net Therefore, stereoselective synthesis of the precursors is paramount. The synthesis of moexipril requires the specific (S,S) configuration in its dipeptide side chain. wikipedia.orgcore.ac.uk Key chiral precursors, such as optically active (R)-2-hydroxy-4-phenylbutanoate esters, are vital building blocks for many ACE inhibitors. researchgate.net Various methods have been developed for the preparation of these chiral intermediates, including chemical, enzymatic, and chemoenzymatic approaches. researchgate.net

Asymmetric induction is a key strategy to control the stereochemistry during the synthesis of the moexipril side chain. wikipedia.orgacemap.info In a documented synthesis of moexipril, this is achieved during the alkylation of the tert-butyl ester of L-alanine with ethyl 2-bromo-4-phenylbutanoate. wikipedia.org The pre-existing chiral center in the L-alanine molecule directs the incoming group to a specific face of the molecule, resulting in the preferential formation of the desired diastereomer. wikipedia.org This process, known as asymmetric induction, is a fundamental concept in modern organic synthesis for producing enantiomerically pure compounds. wikipedia.orgacemap.info Alternative strategies to achieve high stereoselectivity in the synthesis of similar dipeptide units include the use of chiral catalysts or auxiliaries that guide the stereochemical outcome of the reaction.

Chiral Center Control in Tetrahydroisoquinoline Derivatives

The molecular structure of moexipril contains multiple stereogenic centers, making stereocontrol a critical aspect of its synthesis. mdpi.com The tetrahydroisoquinoline (THIQ) moiety, a key structural component, requires precise control of its chiral center to ensure the desired pharmacological activity.

Asymmetric synthesis is a key strategy to obtain the desired enantiomer. google.com This can be achieved through various methods, including the use of chiral auxiliaries, asymmetric catalysis, and the resolution of racemic mixtures. mdpi.com For instance, the synthesis of chiral 1-substituted tetrahydroisoquinolines can be accomplished through an intramolecular 1,3-chirality transfer reaction catalyzed by Bi(OTf)3. nih.gov This method allows for the construction of the chiral THIQ skeleton with high enantioselectivity.

Another approach involves the asymmetric reduction of an imine or enamine precursor containing the isoquinoline (B145761) core. mdpi.com Transition-metal-catalyzed asymmetric hydrogenation using rhodium, ruthenium, or iridium complexes has proven effective in producing enantiopure THIQs. mdpi.com These catalytic systems, often employing chiral ligands, can achieve high levels of stereocontrol, leading to the desired (S)-configuration at the 3-position of the tetrahydroisoquinoline ring, which is analogous to the stereochemistry found in moexipril. researchgate.net The synthesis of moexipril itself has been reported to involve the alkylation of the tert-butyl ester of L-alanine with ethyl 2-bromo-4-phenylbutanoate, where the desired isomer is obtained through asymmetric induction from the adjacent chiral center. wikipedia.org

Novel Synthetic Routes for this compound Derivatives

Research into the synthesis of ACE inhibitors is ongoing, with a focus on developing more efficient and novel routes to produce these complex molecules.

In the multi-step synthesis of complex molecules like this compound, protecting groups are essential to mask reactive functional groups and prevent unwanted side reactions. organic-chemistry.org The choice of protecting groups is critical and must be compatible with the reaction conditions of subsequent steps. researchgate.net

For the synthesis of ACE inhibitors, including derivatives of moexipril, common protecting groups for carboxylic acids are methyl, ethyl, and benzyl (B1604629) esters. researchgate.netgoogle.com For amino groups, carbamates such as tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) are frequently employed. organic-chemistry.orgnumberanalytics.com The use of orthogonal protecting groups, which can be removed under different conditions, is particularly advantageous. researchgate.netnumberanalytics.com For example, a Boc group is acid-labile, while a Cbz group can be removed by hydrogenolysis, allowing for selective deprotection at different stages of the synthesis. organic-chemistry.orgnumberanalytics.com

In the context of moexipril synthesis, a tert-butyl ester can be used to protect a carboxylic acid group, which is later cleaved with hydrogen chloride. wikipedia.org The strategic use of protecting groups, such as the benzyl or tert-butyl group for the carboxylic acid terminus, is crucial for controlling the amide bond formation in a clear and unambiguous way. google.com

Multicomponent reactions (MCRs) offer a powerful and efficient approach to synthesizing complex molecules from three or more starting materials in a single step. ias.ac.inmdpi.com These reactions are characterized by high atom economy and are increasingly used in the pharmaceutical industry. ias.ac.in

The Ugi and Passerini reactions are well-known MCRs that are particularly useful for synthesizing α-amino amide structures, which are core motifs in many ACE inhibitors like benazepril (B1667978), lisinopril, and quinapril. ias.ac.innih.gov While direct application to this compound is not extensively detailed in the provided results, the synthesis of related ACE inhibitors via MCRs suggests potential applicability. For example, a novel synthesis of benazepril hydrochloride has been described using an Ugi three-component reaction. ias.ac.in This approach could potentially be adapted for the synthesis of moexipril derivatives by carefully selecting the appropriate amine, carbonyl compound, and isocyanide components.

Impurity Profiling and Control in this compound Synthesis

Ensuring the purity of active pharmaceutical ingredients (APIs) is paramount for their safety and efficacy. The synthesis of this compound can lead to the formation of various impurities that must be identified and controlled. clearsynth.com

Impurities in moexipril synthesis can arise from starting materials, reagents, intermediates, and degradation products. Common impurities include stereoisomers, by-products from side reactions, and residual starting materials. diva-portal.org

One notable impurity is Moexipril Diketopiperazine, which can form through intramolecular cyclization. clearsynth.comusbio.net Other potential impurities include moexiprilat (the active metabolite), isomers, and related compounds formed during the synthesis or upon degradation. pharmaffiliates.com Stress testing under conditions of hydrolysis, oxidation, and heat can help identify potential degradation products. researchgate.net For instance, moexipril has been shown to degrade under acidic, basic, and thermal stress. researchgate.net Nitrosamine impurities are also a concern for ACE inhibitors that contain secondary amine structures, as these can form under nitrosating conditions during synthesis or formulation. efpia.eu

Advanced analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are crucial for the identification and quantification of these impurities.

Several strategies can be employed to minimize the formation of impurities and purify the final product. The use of high-purity starting materials is a fundamental step in preventing the carry-over of contaminants.

Optimization of the synthetic route and reaction conditions, such as temperature, pH, and reaction time, can significantly reduce the formation of by-products. After synthesis, robust purification techniques are essential. Crystallization, distillation, and chromatography are commonly used methods to separate the desired product from impurities. For moexipril, purification can be achieved through techniques like reversed-phase HPLC. oup.com

In-process monitoring and control are also critical to ensure that each step of the synthesis proceeds as expected, thereby minimizing the generation of impurities.

Interactive Data Tables

Table 1: Key Intermediates and Impurities in Moexipril Synthesis

| Compound Name | Molecular Formula | Role/Type | Reference |

| (3S)-1,2,3,4-Tetrahydro-6,7-dimethoxy-3-isoquinolinecarboxylic acid phenylmethyl ester hydrochloride | C₁₉H₂₂ClNO₄ | Intermediate | pharmaffiliates.com |

| Moexipril Diketopiperazine | C₂₇H₃₂N₂O₆ | Impurity | clearsynth.comusbio.net |

| Moexiprilat | C₂₅H₃₀N₂O₇ | Metabolite/Impurity | pharmaffiliates.com |

| (S)-2-[(S)-1-Ethoxy-1-oxo-4-phenylbutan-2-ylamino]propanoic Acid | C₁₅H₂₁NO₄ | Intermediate | pharmaffiliates.com |

| Moexipril Nitroso Impurity | C₁₂H₁₄N₂O₆ | Impurity | synzeal.com |

Structural Characterization of this compound and Synthetic Intermediates

The definitive identification of this compound and the intermediates involved in its potential synthesis pathways relies on a combination of advanced analytical techniques. The molecular formula for this compound is C₂₆H₃₂N₂O₇, with a molecular weight of approximately 484.54 g/mol . ncats.io Its structure is closely related to moexipril, differing by the presence of a methyl ester group instead of an ethyl ester.

Spectroscopic Analysis in Elucidating Molecular Structure

Spectroscopic methods are indispensable for elucidating the precise molecular architecture of this compound and its precursors. These techniques provide detailed information about the compound's atomic composition, functional groups, and three-dimensional arrangement.

Mass Spectrometry (MS): This is a primary tool for determining the molecular weight and fragmentation pattern of this compound. Electrospray ionization mass spectrometry (ESI-MS) has been successfully used to identify the compound. In such analyses, this compound gives a distinct signal corresponding to its atomic mass unit of 484. researchgate.netoup.com High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which helps in confirming the elemental composition. researchgate.net Tandem mass spectrometry (MS/MS) is employed to study the fragmentation of the molecule, offering deeper structural insights by comparing the fragment ions with those of the parent compound, moexipril. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly ¹H NMR and ¹³C NMR, is fundamental for mapping the carbon-hydrogen framework of the molecule. While specific NMR data for this compound is not widely published, the technique is routinely applied to its parent compound and related ACE inhibitors. researchgate.net For this compound, ¹H NMR would be expected to show characteristic signals for the methyl ester protons (a singlet around 3.7 ppm), in addition to signals for the aromatic protons, the methoxy (B1213986) groups, and the complex spin systems of the tetrahydroisoquinoline and amino acid side chains. Solid-state NMR (ssNMR) can also be used to analyze the compound in its solid form, providing information on polymorphism and molecular mobility. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of a related intermediate, N²-(1(S)-ethoxycarbonyl-3-phenylpropyl)-L-alanine (ECPPA), shows characteristic absorption bands that would be analogous for this compound. core.ac.uk Key expected peaks for this compound would include C=O stretching vibrations for the ester and carboxylic acid groups (around 1700-1740 cm⁻¹), N-H stretching for the secondary amine, and C-H stretching for aliphatic and aromatic groups. core.ac.uk

Table 1: Spectroscopic Data for this compound and Related Compounds

| Technique | Analyte | Observed Data/Expected Signals | Reference |

| ESI-MS | This compound | Atomic Mass Unit: 484 | researchgate.netoup.com |

| LC-ESI-MS/Q-TOF | Moexipril Degradation Products | Provides accurate mass and elemental composition for structural elucidation. | researchgate.net |

| ¹H NMR | This compound (Expected) | Signal for -OCH₃ of the methyl ester; signals for aromatic protons, other -OCH₃ groups, and aliphatic chains. | researchgate.net |

| IR Spectroscopy | ECPPA (Related Intermediate) | νC=O (ester): 1735 cm⁻¹; νC=O (acid): 1710 cm⁻¹; νN-H: 3300 cm⁻¹ (weak). | core.ac.uk |

Chromatographic Techniques for Purity Assessment

Chromatographic methods are essential for separating this compound from the parent drug, its active metabolite (moexiprilat), and other impurities, thereby allowing for accurate purity assessment.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly in its reversed-phase mode (RP-HPLC), is the most common technique for analyzing moexipril and its related substances. oup.comijrpr.comanalis.com.my A study monitoring the metabolism of moexipril detected this compound using a gradient elution HPLC method. researchgate.net The separation was achieved on a C18 column, and under the specific conditions of the experiment, this compound had a retention time of 5.98 minutes, which was distinct from moexipril (6.39 min) and moexiprilat (4.39 min). researchgate.netoup.com The ability to achieve baseline separation is critical for quantification and purity evaluation.

Liquid Chromatography-Mass Spectrometry (LC-MS): The coupling of HPLC with mass spectrometry provides a powerful analytical tool that combines the separation capabilities of chromatography with the sensitive and specific detection of mass spectrometry. researchgate.net This technique is particularly valuable for identifying and characterizing unknown impurities and degradation products present in small quantities. researchgate.netresearchgate.net An LC-MS method was developed for the reliable detection of moexipril and moexiprilat, which also successfully identified the transesterified this compound in incubated mixtures. researchgate.netoup.com

Table 2: Chromatographic Conditions for the Analysis of this compound

| Parameter | Description | Reference |

| Technique | High-Performance Liquid Chromatography (HPLC) | researchgate.netoup.com |

| Column | Nova-Pack C18, 3.9 x 150 mm, 4-µm particles | researchgate.netoup.com |

| Mobile Phase | Gradient elution with Ammonium Acetate buffer and Methanol | researchgate.net |

| Detection | UV Absorbance (282 nm) and ESI-MS | researchgate.netoup.com |

| Retention Time | 5.98 minutes | researchgate.net |

| Separated From | Moexipril (6.39 min), Moexiprilat (4.39 min) | oup.com |

Molecular Mechanisms and Enzymatic Interactions of Moexipril Methyl Ester

Prodrug Activation Mechanisms: Ester Hydrolysis to Moexiprilat (B1677388)

Moexipril (B10654) methyl ester is a prodrug, meaning it is administered in an inactive form and requires metabolic conversion within the body to exert its pharmacological effect. wikipedia.orgnih.govnih.gov The activation of moexipril occurs through the hydrolysis of its ethyl ester group, a process that transforms it into its active diacid metabolite, moexiprilat. nih.govdrugbank.comeurekaselect.com This conversion is critical, as moexiprilat is the molecule responsible for the therapeutic action. drugbank.comeurekaselect.com The liver is a primary site for this metabolic transformation. wikipedia.orgnih.govresearchgate.net

The transformation of moexipril into moexiprilat has been studied in vitro using microsomal preparations from liver cells. nih.govdrugbank.comeurekaselect.com These studies allow for the detailed examination of the enzymatic processes involved in the drug's activation. Research has confirmed that moexiprilat is the sole metabolite detected following the incubation of moexipril with these microsomal systems. drugbank.comeurekaselect.comresearchgate.net

Comparative studies analyzing the metabolic conversion of moexipril have revealed significant differences between species. In vitro experiments using liver microsomal preparations have shown that the conversion of moexipril to moexiprilat is more efficient in rat liver microsomes than in human liver-derived microsomal systems. drugbank.comeurekaselect.comresearchgate.net This suggests a higher enzymatic activity or a greater capacity for this specific metabolic pathway in the rat model compared to humans. nih.govdrugbank.comeurekaselect.com

Table 1: Comparative Efficacy of Moexipril Hydrolysis in Liver Microsomal Preparations

| Microsomal System | Efficacy in Producing Moexiprilat | Source(s) |

| Rat Liver Microsomes | More Effective | drugbank.comeurekaselect.comresearchgate.net |

| Human Liver Cell Line Microsomes | Less Effective | drugbank.comeurekaselect.comresearchgate.net |

The enzymatic hydrolysis of the moexipril prodrug is facilitated by a class of enzymes known as carboxylesterases. drugbank.com These enzymes are crucial for metabolizing many ester-containing prodrugs into their active carboxylic acid forms. nih.gov The conversion primarily occurs in organs and tissues rich in carboxyesterases, with the liver being a key, though not exclusive, site of this bioactivation. drugbank.com

The rate and efficiency of moexipril's conversion to moexiprilat are governed by fundamental principles of enzyme kinetics. Key influencing factors include:

Substrate Concentration: The concentration of moexipril available to the esterase enzymes.

Enzyme Concentration and Activity: The amount and functional capacity of carboxylesterases in the metabolizing tissues.

Temperature and pH: Physiological conditions that can affect enzyme stability and catalytic efficiency.

Presence of Inhibitors or Inducers: Other substances that could potentially compete for the enzyme or alter its expression, thereby affecting the metabolic rate.

Enzymatic Hydrolysis Kinetics in Microsomal Preparations

Angiotensin-Converting Enzyme (ACE) Inhibition by Moexiprilat (Active Metabolite)

The active metabolite, moexiprilat, exerts its therapeutic effect by inhibiting the angiotensin-converting enzyme (ACE). wikipedia.orgdrugbank.comdrugs.com ACE is a key enzyme in the renin-angiotensin-aldosterone system, where it catalyzes the conversion of the inactive angiotensin I to the potent vasoconstrictor, angiotensin II. drugbank.comdrugs.com By inhibiting ACE, moexiprilat effectively decreases the formation of angiotensin II, leading to reduced vasoconstriction. drugbank.comdrugs.com Moexiprilat is significantly more potent in its inhibitory action than its parent prodrug, moexipril, by a factor of approximately 1000. drugbank.comdrugs.com

Moexiprilat functions as a competitive inhibitor of the angiotensin-converting enzyme. This mode of inhibition means that moexiprilat competes with the natural substrate, angiotensin I, for binding to the active site of the ACE enzyme. This action prevents the conversion of angiotensin I to angiotensin II. drugbank.comdrugs.com The potency of this inhibition is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. For moexiprilat, a plasma concentration of 1.3 ng/mL has been shown to be sufficient to produce a 50% inhibition of ACE activity. nih.gov In vitro studies have also demonstrated that moexiprilat has a higher inhibitory potency against purified ACE compared to enalaprilat, another active metabolite of an ACE inhibitor. nih.govresearchgate.net

Table 2: In Vitro ACE Inhibition Data for Moexiprilat

| Parameter | Value | Description | Source(s) |

| IC50 | 1.3 ng/mL | Concentration required for 50% inhibition of plasma ACE. | nih.gov |

| Comparative Potency | Higher than enalaprilat | Inhibitory potency against purified ACE from rabbit lung. | nih.govresearchgate.net |

Binding Site Analysis of Moexiprilat within ACE

The inhibitory action of moexiprilat on Angiotensin-Converting Enzyme (ACE) is attributed to its specific binding within the enzyme's active site. By analogy with other dicarboxylate-containing ACE inhibitors like enalaprilat, the side chain carboxylate of moexiprilat is thought to play a crucial role by acting as a key ligand for the zinc(II) ion at the catalytic center of the enzyme. drugbank.com

Furthermore, the carboxyl group of the tetrahydroisoquinoline moiety in moexiprilat is predicted to be directed into a specific pocket within the ACE active site. drugbank.com This pocket is lined with the amino acid residues Glutamine (Gln), Tyrosine (Tyr), and Lysine (Lys). The interaction between moexiprilat's carboxyl group and these residues is believed to result in the formation of strong hydrogen bonds and salt bridges, which firmly anchor the inhibitor within the active site and contribute to its potent inhibitory effect. drugbank.com The precise orientation and binding are dependent on the specific three-dimensional arrangement (absolute configuration) of the atoms in the moexiprilat molecule. drugbank.com

Comparative Potency of Moexipril vs. Moexiprilat on ACE

Moexipril itself is a prodrug with limited intrinsic activity against Angiotensin-Converting Enzyme (ACE). drugbank.com Its therapeutic efficacy is realized after it undergoes in vivo hydrolysis of its ethyl ester group to form the active diacid metabolite, moexiprilat. drugs.com Research has demonstrated a vast difference in the inhibitory potency between the prodrug and its active form. Moexiprilat is approximately 1000 times more potent than moexipril in its ability to inhibit ACE. researchgate.netnih.govwikipedia.org This significant increase in potency underscores the importance of the metabolic conversion for the drug's pharmacological activity.

| Compound | Relative Potency |

|---|---|

| Moexipril | 1x |

| Moexiprilat | ~1000x |

Phosphodiesterase 4 (PDE4) Inhibitory Activity

Beyond its well-established role as an ACE inhibitor, moexipril has been identified as a novel inhibitor of Phosphodiesterase 4 (PDE4), an enzyme family that plays a critical role in degrading the second messenger cyclic AMP (cAMP). drugbank.comresearchgate.net This inhibitory activity was discovered through high-throughput computational screening and subsequently confirmed by experimental assays. drugbank.comdrugs.com Moexipril was found to inhibit PDE4 activity in the micromolar range, and it demonstrated specificity for the PDE4 family, showing no activity against other phosphodiesterase families like PDE5 and PDE8A. drugbank.comwikipedia.org This action on PDE4 suggests a potential secondary mechanism of action for the compound. patsnap.com

Isoform Selectivity of PDE4 Inhibition (e.g., PDE4B2, PDE4A5, PDE4D5)

The PDE4 enzyme family comprises multiple isoforms. Studies investigating the effect of moexipril on various PDE4 isoforms have revealed a degree of selectivity. Moexipril has been shown to inhibit the cAMP hydrolysis by three widely expressed isoforms: PDE4A4, PDE4B2, and PDE4D5. drugbank.com Among these, it is most potent against the PDE4B2 isoform. drugbank.com The sensitivity of PDE4A4 and PDE4D5 to inhibition by moexipril was found to be 4-fold and 6-fold lower, respectively, compared to PDE4B2. drugbank.com

| PDE4 Isoform | IC50 (μM) | Relative Sensitivity |

|---|---|---|

| PDE4B2 | 38 | Most Sensitive |

| PDE4A4 | ~152 | 4x Lower |

| PDE4D5 | ~228 | 6x Lower |

Molecular Basis of PDE4 Interaction

Molecular docking studies have provided insights into the potential binding mode of moexipril within the catalytic pocket of PDE4. drugbank.com These computational models suggest that moexipril's methoxy (B1213986) groups are positioned to engage with a key glutamine (Gln) residue that is crucial for recognizing the purine (B94841) ring of cAMP. drugbank.com This interaction mimics the binding pattern of the catechol ether class of PDE4 inhibitors. wikipedia.org The inhibition appears to be competitive with cAMP for the enzyme's catalytic site. wikipedia.org The 3-carboxy-6,7-dimethoxytetrahydroisoquinoline core of the moexipril molecule fits within the catalytic pocket, while the N-acyl side chain extends over the hydrophobic rim of the pocket. drugbank.com

Kininase II Inhibition and Bradykinin (B550075) Pathway Modulation

Role in Endothelium-Dependent Vasodilation Pathways

The accumulation of bradykinin resulting from kininase II inhibition plays a significant role in vasodilation. patsnap.com Bradykinin is an endothelium-dependent vasodilator, meaning it exerts its effects by acting on the endothelial cells that line blood vessels. researchgate.netnih.gov Increased levels of bradykinin stimulate the production and release of vasodilatory substances such as nitric oxide and prostaglandin (B15479496) E2 from the endothelium. patsnap.com These substances then act on the underlying smooth muscle cells of the blood vessels, causing them to relax and leading to a widening of the vessel diameter (vasodilation). This endothelium-dependent vasodilation contributes to the blood pressure-lowering effects of moexipril. patsnap.com

Mechanisms of Antiproliferative Effects in Cellular Models

The antiproliferative properties of moexipril's active metabolite, moexiprilat, have been demonstrated in various in vitro cellular models. nih.gov These effects extend beyond its primary role as an angiotensin-converting enzyme (ACE) inhibitor and involve interactions with other cellular growth pathways. Research has particularly highlighted its ability to counteract pathological cell growth in cardiac tissues, a key factor in cardiovascular remodeling. nih.govuni.lu

Inhibition of Estrogen-Stimulated Cardiac Fibroblast Growth in in vitro Rat Models

Studies utilizing neonatal rat cardiac fibroblasts have elucidated a specific antiproliferative effect of moexiprilat against estrogen-stimulated growth. uni.lunih.gov In these models, certain estrogens, particularly estrone (B1671321), were found to be potent stimulators of cardiac fibroblast proliferation. This effect is significant as cardiac fibrosis contributes to the progression of hypertensive heart disease. uni.lu

In BrdU (bromodeoxyuridine) proliferation assays, estrone within a concentration range of 10⁻⁷ to 10⁻⁹ M induced a concentration-dependent growth of cardiac fibroblasts. uni.lunih.gov The maximum stimulation was observed at a concentration of 10⁻⁷ M, resulting in a 4.0-fold increase in female cells and a 3.1-fold increase in male cells. uni.lu Conversely, 17β-estradiol (E2) at similar concentrations did not produce a significant growth effect. uni.lunih.gov The introduction of moexiprilat at a concentration of 10⁻⁷ M was shown to completely inhibit the cardiac fibroblast growth stimulated by estrone. uni.lunih.gov

For comparison, angiotensin II, a known stimulator of cardiac fibroblast growth, induced a 4.1-fold and 3.9-fold increase in female and male cells, respectively. uni.lu Moexiprilat also effectively inhibited this angiotensin II-induced proliferation. uni.lu These findings underscore a targeted inhibitory action of moexiprilat on specific mitogenic pathways in cardiac cells. uni.luuni.lu

| Stimulating Agent | Agent Concentration | Observed Growth (Fold Increase vs. Control) | Effect of Moexiprilat (10⁻⁷ M) |

|---|---|---|---|

| Estrone (Female Cells) | 10⁻⁷ M | 4.0 +/- 0.14 | Complete Inhibition |

| Estrone (Male Cells) | 10⁻⁷ M | 3.1 +/- 0.06 | Complete Inhibition |

| 17β-estradiol | 10⁻⁷ - 10⁻⁹ M | No significant effect | Not Applicable |

| Angiotensin II (Female Cells) | 10⁻⁷ M | 4.1 +/- 0.1 | Complete Inhibition |

| Angiotensin II (Male Cells) | 10⁻⁷ M | 3.9 +/- 0.2 | Complete Inhibition |

Molecular Pathways Underlying Antiproliferative Action

The molecular mechanisms behind moexiprilat's antiproliferative effects involve the modulation of key signaling proteins and transcription factors. Immunoblot experiments have revealed that estrogens activate the expression of the estrogen receptor (ER) and the immediate-early gene egr-1 (Early Growth Response Protein 1). uni.lunih.gov

Estrone and 17β-estradiol were shown to significantly increase the expression of both ER and egr-1 proteins in a time-dependent manner. uni.lunih.gov This induction was effectively inhibited by moexiprilat. nih.gov Angiotensin II also strongly induced the expression of both the estrogen receptor (up to a 21.8-fold increase) and egr-1 (up to a 47.5-fold increase), and this induction was similarly blocked by moexiprilat. uni.lu

Further investigation into the signaling cascade showed that both angiotensin II and estrone induce the expression of other growth-related immediate-early genes, such as c-fos, and the transcription factor Sp-1. uni.lu The induction of these proteins, which are critical for cell proliferation, was also inhibited by moexiprilat. uni.lu This suggests that moexiprilat's antiproliferative action is mediated by interfering with the signaling pathways that lead to the expression of these crucial growth-related genes. uni.luuni.lu By blocking the activation of estrogen receptors and the subsequent expression of transcription factors like egr-1, c-fos, and Sp-1, moexiprilat effectively halts the cellular machinery responsible for estrogen-stimulated proliferation in cardiac fibroblasts. uni.luuni.lunih.gov

| Inducing Agent | Target Protein | Fold Increase in Expression (vs. Control) | Effect of Moexiprilat |

|---|---|---|---|

| Estrone (ES) | Estrogen Receptor | 12.8 +/- 2.0 | Inhibited |

| 17β-estradiol (E2) | Estrogen Receptor | 14.7 +/- 4.9 | Inhibited |

| Estrone (ES) | egr-1 | 5.1 +/- 0.24 | Inhibited |

| 17β-estradiol (E2) | egr-1 | 3.8 +/- 0.25 | Inhibited |

| Angiotensin II | c-fos | 5.0 (maximum) | Inhibited |

| Estrone | c-fos | 15.2 (maximum) | Inhibited |

| Angiotensin II | Sp-1 | 3.0 (maximum) | Inhibited |

| Estrone | Sp-1 | 6.2 (maximum) | Inhibited |

Structure Activity Relationship Sar and Computational Design of Moexipril Methyl Ester Analogs

Elucidation of Key Structural Features for ACE Inhibitory Activity

The potency of dicarboxylate-containing ACE inhibitors is dictated by a set of key structural motifs that mimic the natural substrates of ACE. These features ensure high-affinity binding to the enzyme's active site, which contains a catalytic zinc ion (Zn²⁺). nih.govstereoelectronics.org

A defining characteristic of moexipril (B10654) is its high lipophilicity, placing it in the same hydrophobic range as other potent ACE inhibitors like quinapril and ramipril (B1678797). wikipedia.orgnih.gov This property is primarily attributed to its constituent chemical groups, including the phenylbutyl side chain. This hydrophobicity is crucial for two main reasons: it allows the prodrug to readily penetrate lipid membranes to reach tissue-based ACE, and it facilitates strong binding within the hydrophobic pockets of the ACE active site. stereoelectronics.orgnih.gov

Table 1: Contribution of Key Moieties to Hydrophobicity and Binding

| Structural Moiety | Physicochemical Property | Role in ACE Binding |

| Phenylbutyl Side Chain | Highly Hydrophobic | Interacts with the hydrophobic S1 and S2 subsites of the ACE active site, enhancing binding affinity. |

| Tetrahydroisoquinoline Ring | Hydrophobic | Contributes to the overall lipophilicity of the molecule, aiding in tissue penetration and receptor fit. |

| Ester Group (Methyl/Ethyl) | Increases Lipophilicity | Masks the charge of the carboxylate, improving absorption of the prodrug form compared to the active diacid (moexiprilat). researchgate.net |

The amide linkages and their associated carbonyl groups are not merely structural linkers but are fundamental to orienting the inhibitor within the ACE active site. Research confirms that the oxygen of the amide carbonyl group acts as a hydrogen bond acceptor, forming a crucial interaction with a donor site on the enzyme. nih.gov This interaction is a conserved feature across many potent ACE inhibitors.

In crystallographic and modeling studies of related inhibitors, the central carbonyl oxygen is shown to be anchored by strong hydrogen bonds, often with the side chains of two histidine residues, His353 and His513. stereoelectronics.orgresearchgate.net This precise hydrogen bonding network correctly positions the inhibitor for optimal interaction with other key features of the active site, most notably the catalytic zinc ion. The necessity of a hydrogen bond-accepting group at this position is highlighted by studies showing that replacing the amide with moieties that cannot accept a hydrogen bond leads to ineffective inhibitors. nih.gov

Pharmacophore Modeling and Ligand-Based Drug Design

Pharmacophore modeling is a cornerstone of ligand-based drug design, used to define the essential three-dimensional arrangement of functional groups required for biological activity. dovepress.commdpi.com For dicarboxylate ACE inhibitors, the pharmacophore is well-established and serves as a blueprint for designing new analogs. youtube.com

The pharmacophore for an active ACE inhibitor like moexiprilat (B1677388) comprises several key features that mimic the transition state of the natural substrate, Angiotensin I, binding to the enzyme.

The essential pharmacophoric points are:

A Zinc-Binding Group (ZBG): This is a functional group capable of coordinating with the Zn²⁺ ion in the ACE active site. In moexiprilat, this is a carboxylate group, which is unmasked upon hydrolysis of the methyl or ethyl ester of the prodrug.

A C-Terminal Carboxylate Mimic: The carboxyl group on the tetrahydroisoquinoline ring mimics the C-terminal carboxylate of ACE's natural substrates. This group forms a strong ionic interaction with a positively charged residue in the active site. youtube.com

Hydrogen Bond Acceptor: As detailed previously, the amide carbonyl oxygen is a critical hydrogen bond acceptor, interacting with residues like His353 and His513. stereoelectronics.orgyoutube.com

Side Chain Mimics: The structure contains moieties that occupy the S1 and S2 subsites of the enzyme. The methyl group attached to the backbone mimics the side chain of alanine, while the larger phenylbutyl group occupies the more extensive S1 pocket. nih.gov

Table 2: Pharmacophoric Features of Moexiprilat for ACE Inhibition

| Pharmacophoric Feature | Corresponding Functional Group in Moexiprilat | Type of Interaction with ACE Active Site |

| Zinc-Binding Group (ZBG) | Carboxylate (from hydrolyzed ester) | Ionic coordination with the catalytic Zn²⁺ ion. |

| C-Terminal Mimic | Carboxylate on the tetrahydroisoquinoline ring | Ionic interaction with a positively charged amino acid residue. |

| Hydrogen Bond Acceptor | Amide Carbonyl Oxygen | Hydrogen bonding with active site residues (e.g., His353, His513). |

| Hydrophobic Group (S1 site) | Phenylbutyl side chain | Hydrophobic (van der Waals) interactions with the S1 subsite. |

| Side Chain (S2' site) | Methyl group | Mimics the side chain of an alanine residue, fitting into the S2' subsite. |

Computational Chemistry Approaches for Moexipril Methyl Ester Derivatives

Computational chemistry, particularly molecular docking, provides invaluable insights into the specific binding modes of drug candidates and helps rationalize their structure-activity relationships at an atomic level. mdpi.com These methods have been widely applied to study ACE inhibitors. nih.gov

Molecular docking simulations are used to predict the conformation and orientation of a ligand (e.g., moexiprilat) when it is bound to the active site of its target protein (ACE). semanticscholar.orgmdpi.com These studies for dicarboxylate inhibitors consistently show a binding mode that leverages the key interactions identified by SAR and pharmacophore modeling.

The active form, moexiprilat, docks into the ACE active site with its key functional groups forming a network of stabilizing interactions:

Ionic Interactions: The two carboxylate groups form salt bridges with positively charged residues and coordinate with the zinc ion.

Hydrogen Bonds: The amide carbonyl forms hydrogen bonds with His353 and His513. researchgate.net

Hydrophobic Interactions: The phenylbutyl side chain is positioned within the hydrophobic S1 pocket, interacting with residues like V518 and F512. nih.gov

Computational approaches are also powerful tools for identifying potential off-target interactions. A high-throughput computational screen, followed by experimental validation, identified moexipril as a micromolar inhibitor of an entirely different enzyme, cAMP phosphodiesterase-4 (PDE4). nih.gov Docking studies of moexipril analogs into the PDE4 active site suggested a competitive binding mode. nih.gov This demonstrates the utility of computational methods not only for optimizing on-target activity but also for predicting and exploring polypharmacology.

Table 3: Predicted Molecular Interactions of Moexiprilat with ACE Active Site Residues from Docking Studies

| Interacting ACE Residue | Type of Interaction | Moexiprilat Moiety Involved |

| Zn²⁺ | Ionic Coordination | Carboxylate (from hydrolyzed ester) |

| His353, His513 | Hydrogen Bond | Amide Carbonyl |

| Tyr523, Gln281, Lys511 | Hydrogen Bond / Ionic Interaction | Carboxylate groups |

| Val518, Phe512 | Hydrophobic Interaction | Phenylbutyl side chain |

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to predict the biological activity of chemical compounds based on their molecular structures. nih.gov These models establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and their activities. scienceforecastoa.com For ACE inhibitors, QSAR studies help in identifying the key molecular features that are essential for their inhibitory action.

In a broad analysis of 549 ACE inhibitor compounds, moexipril was categorized under a specific structural framework known as Murcko scaffold 7. nih.gov A QSAR investigation using this dataset led to the development of a robust predictive model. The model, which employed the Mordred descriptor and a Random Forest algorithm, demonstrated high accuracy in predicting the activity of the compounds. nih.gov Further refinement of the model, by focusing on a more structurally homogenous subset of 168 compounds from the most common scaffolds, resulted in an even more robust and predictable QSAR model. nih.gov Such studies are crucial for understanding which structural modifications are likely to enhance the inhibitory potency of new moexipril analogs.

Table 1: QSAR Model Performance for ACE Inhibitors

| Data Set | Algorithm | Accuracy | MCC (Matthews Correlation Coefficient) |

|---|---|---|---|

| Full Set (549 compounds) | |||

| Training Set | Random Forest | 0.981 | 0.972 |

| 10-fold Cross-Validation | Random Forest | 0.77 | 0.658 |

| Testing Set | Random Forest | 0.745 | 0.617 |

| Subset (168 compounds) | |||

| Training Set | Extremely Gradient Boost | 0.973 | 0.959 |

| 10-fold Cross-Validation | Extremely Gradient Boost | 0.849 | 0.786 |

| Testing Set | Extremely Gradient Boost | 0.823 | 0.742 |

Source: Adapted from Machine Learning Approaches to Investigate the Structure–Activity Relationship of Angiotensin-Converting Enzyme Inhibitors. nih.gov

Prediction of Molecular Interactions and Binding Affinities

Computational docking is a key method used to predict how a molecule (ligand) binds to a protein target. It predicts the preferred orientation of the ligand in the binding site and estimates the strength of the interaction, often expressed as a docking score.

For moexipril, docking studies revealed specific interactions with key amino acid residues in the ACE active site, including GLN 281, LYS 511, TYR 520, and TYR 523. biorxiv.org The benzene ring and its attached ether groups on moexipril were identified as having no direct interactions with the active site, making them prime targets for modification. biorxiv.org

Two new drug candidates were designed based on these observations. Candidate 1 was designed by replacing the ether groups with hydroxyl groups and substituting a carbon on the benzene ring with a nitrogen atom. Candidate 2 was further modified from Candidate 1 by replacing two oxygen atoms on the ethyl ester group with hydroxyl groups, which can act as both hydrogen bond acceptors and donors. biorxiv.org These changes resulted in significantly improved docking scores compared to the original moexipril molecule, indicating a stronger predicted binding affinity. biorxiv.org

Table 2: Docking Scores of Moexipril and Designed Analogs

| Compound | Docking Score (kcal/mol) | Improvement vs. Moexipril |

|---|---|---|

| Moexipril | -5.59 | N/A |

| Candidate 1 | -10.05 | 79.8% |

| Candidate 2 | -10.78 | 92.8% |

Source: Adapted from Computationally Guided Design of Novel Angiotensin Converting Enzyme Inhibitors. biorxiv.org

Design and Synthesis of Novel Angiotensin-Converting Enzyme Inhibitor Candidates

The insights gained from QSAR, in silico screening, and molecular docking studies guide the rational design and subsequent synthesis of new ACE inhibitor candidates with potentially superior properties to existing drugs like moexipril.

Optimization of Molecular Interactions within Target Active Sites

The primary goal in designing new analogs is to optimize their interactions with the ACE active site. Moexipril itself has one hydrogen bond donor and nine hydrogen bond acceptors, providing a good starting point for forming interactions. biorxiv.org The design of novel candidates focuses on enhancing these interactions.

For instance, in the design of Candidate 1, the introduction of hydroxyl groups in place of ether groups was intended to create new hydrogen bonding opportunities with the enzyme's active site residues. biorxiv.org Similarly, the modification in Candidate 2, adding hydroxyl groups to the ethyl ester portion, was a strategic choice to increase the potential for hydrogen bonding, which is a critical factor in achieving high binding affinity. biorxiv.org These targeted modifications aim to create a more complementary fit between the drug molecule and the enzyme, leading to enhanced inhibition.

Analytical Methodologies for Moexipril Methyl Ester and Its Metabolites in Research Settings

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are fundamental in the analysis of moexipril (B10654) and its metabolites, providing the necessary separation for accurate quantification and identification. High-performance liquid chromatography (HPLC) is the most prominently used technique, while gas chromatography-mass spectrometry (GC-MS) can be applied for the analysis of related esters.

HPLC is a versatile and widely adopted technique for the simultaneous analysis of moexipril and its active metabolite, moexiprilat (B1677388), in various biological matrices. oup.com Reversed-phase chromatography (RPC) is a common approach for separating these biologically active compounds. oup.com

The development and validation of HPLC methods for moexipril and moexiprilat are critical to ensure the reliability of research data. Several methods have been developed and validated according to ICH guidelines, demonstrating good linearity, precision, and accuracy. pharmaresearchlibrary.orgresearchgate.netresearchgate.net

A key aspect of method development is achieving adequate separation between moexipril, moexiprilat, and any potential impurities or degradation products. researchgate.net Validation parameters typically include linearity, range, precision (intra-day and inter-day), accuracy (recovery), specificity, limit of detection (LOD), and limit of quantification (LOQ). analis.com.myijrpr.com

For instance, one validated RP-HPLC method demonstrated linearity for moexipril over a concentration range of 10–35 μg/ml with a regression coefficient of 0.999. analis.com.my The inter-day and intra-day precision, measured as the relative standard deviation (%RSD), were found to be 1.00078% and 1.49408%, respectively. analis.com.my The accuracy, determined by recovery studies, ranged from 100.53% to 100.64%. analis.com.my The LOD and LOQ for this particular method were 0.98969 μg/ml and 2.99907 μg/ml, respectively. analis.com.my

Another study reported a sensitive RP-HPLC method for the simultaneous determination of moexipril, moexiprilat, and hydrochlorothiazide with linearity in the range of 5-100 µg/mL for both moexipril and moexiprilat. researchgate.net These examples highlight the successful development of robust and reliable HPLC methods for the quantitative analysis of moexipril and its primary metabolite.

Interactive Data Table: HPLC Method Validation Parameters for Moexipril

| Parameter | Method 1 analis.com.my | Method 2 ijrpr.com | Method 3 researchgate.net |

| Linearity Range | 10–35 μg/ml | 50-150 µg/ml | 5-100 µg/mL |

| Correlation Coefficient (r²) | 0.999 | 0.9926 | Not specified |

| Inter-day Precision (%RSD) | 1.00078% | Not specified | Not specified |

| Intra-day Precision (%RSD) | 1.49408% | Not specified | Not specified |

| Accuracy (Recovery %) | 100.53% - 100.64% | Not specified | Not specified |

| LOD | 0.98969 μg/ml | Not specified | Not specified |

| LOQ | 2.99907 μg/ml | Not specified | Not specified |

The choice of stationary phase and the optimization of the mobile phase composition, including the use of gradient elution, are critical for achieving optimal separation of moexipril and moexiprilat. C18 and octyl silica (C8) are commonly used stationary phases in reversed-phase HPLC for the analysis of these compounds. oup.comeurjchem.comnih.gov

Gradient elution, where the mobile phase composition is changed over time, is often employed to improve the separation of complex mixtures and reduce analysis time. oup.commastelf.com A typical gradient program involves varying the proportions of an aqueous buffer and an organic solvent, such as acetonitrile or methanol (B129727). oup.comphenomenex.com For example, a gradient can start with a higher percentage of the aqueous phase and gradually increase the organic phase concentration to elute more hydrophobic compounds. mastelf.com

The selection of the stationary phase depends on the specific analytical requirements. C18 columns, such as the Agilent XDB C-18, Nova-Pack C-18, and Sunfire C18, have been successfully used for the separation of moexipril and its degradants. oup.comeurjchem.comnih.gov In some cases, a phenyl stationary phase has been employed to achieve the desired chromatographic separation. researchgate.net The optimization of mobile phase pH is also crucial as it affects the ionization state of the analytes and, consequently, their retention and peak shape. mastelf.com

Interactive Data Table: HPLC Stationary Phases and Mobile Phase Components for Moexipril Analysis

| Stationary Phase | Mobile Phase A | Mobile Phase B | Reference |

| Nova-Pack C-18 (4 µm, 3.9 x 150 mm) | 10% Methanol in 0.1M Ammonium Acetate Buffer | 90% Methanol in 0.1M Ammonium Acetate Buffer | oup.com |

| Sunfire C18 | Water with 0.1% Formic Acid | Acetonitrile with 0.1% Formic Acid | eurjchem.com |

| Agilent Eclipse C18 (5 µm, 150 mm x 4.6 mm) | 20mM Ammonium Acetate Buffer (pH 4.5) | Methanol:Acetonitrile (70:30 v/v) | analis.com.my |

| Zorbax SB C18 (5.0µm, 150mm x 4.6mm) | Sodium Phosphate Buffer (pH 3.0) | Acetonitrile | ijrpr.com |

| Octyl Silica | Isocratic Elution | Not Applicable | nih.govbenthamdirect.com |

| Agilent XDB C-18 (5 µm, 4.6 × 150 mm) | Gradient Elution | Not Applicable | nih.gov |

While HPLC is the predominant technique for moexipril analysis, gas chromatography (GC) has also been utilized. oup.com However, due to the low volatility of moexipril and moexiprilat, a derivatization step is necessary to convert them into more volatile compounds suitable for GC analysis. oup.com This process typically involves methylation and subsequent conversion to trifluoroacetamides. oup.com

GC coupled with mass spectrometry (GC-MS) is a powerful tool for the identification and quantification of volatile and semi-volatile compounds. jmchemsci.com In the context of related esters, GC-MS can be employed to analyze compounds that are either naturally volatile or can be made so through derivatization. tesisenred.net The derivatization process, such as forming methyl esters, enhances the chromatographic performance of polar compounds like carboxylic acids. gcms.cz

Although direct GC-MS analysis of moexipril methyl ester is not extensively reported, the principles of GC-MS for analyzing other ACE inhibitor esters can be applied. The mass spectrometer provides detailed structural information, aiding in the unequivocal identification of the compounds. jmchemsci.com

High-Performance Liquid Chromatography (HPLC) Methods

Mass Spectrometry (MS) Techniques for Identification and Monitoring

Mass spectrometry is an indispensable tool for the structural elucidation and sensitive detection of moexipril, its metabolites, and related compounds. oup.comnih.gov When coupled with a separation technique like HPLC, it provides a highly specific and sensitive analytical method. oup.com

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules like moexipril and moexiprilat. oup.comnih.gov ESI-MS allows for the generation of intact molecular ions, which is crucial for accurate mass determination and identification. oup.com

In the analysis of moexipril and its metabolite, ESI-MS is often used in conjunction with HPLC (LC-MS). oup.comeurjchem.com This combination allows for the separation of the compounds by HPLC followed by their detection and identification by MS. oup.com Selected ion monitoring (SIM) can be employed to enhance the selectivity and sensitivity of the analysis, especially in complex biological matrices like urine. oup.com For instance, monitoring the (M+1) ions at m/z 499 for moexipril and m/z 471 for moexiprilat can be more reliable than UV detection in the presence of interfering substances. oup.com

Furthermore, tandem mass spectrometry (LC-MS/MS) provides even greater specificity and is used for the structural characterization of degradants and metabolites. nih.gov By fragmenting the parent ion and analyzing the resulting product ions, detailed structural information can be obtained. nih.gov

Interactive Data Table: Mass Spectrometry Parameters for Moexipril and Moexiprilat

| Compound | Ionization Mode | Monitored Ion (m/z) | Technique | Reference |

| Moexipril | ESI | 499 (M+1) | LC-MS (SIM) | oup.com |

| Moexiprilat | ESI | 471 (M+1) | LC-MS (SIM) | oup.com |

| Moexipril | ESI | 499.4 → 234.2 | LC-MS/MS (MRM) | nih.gov |

| This compound | ESI | 484 (M) | ESI-MS | oup.comresearchgate.net |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Ionization Characteristics and Fragmentation Patterns of Moexipril and Moexiprilat

In liquid chromatography-electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS), moexipril and its active metabolite moexiprilat exhibit distinct ionization and fragmentation behaviors that are essential for their specific detection. Moexipril is a prodrug that is hydrolyzed in the body to form the pharmacologically active moexiprilat nih.gov.

Using a positive ionization mode, moexipril typically forms a protonated molecular ion [M+H]⁺ at a mass-to-charge ratio (m/z) of 499.4. Moexiprilat, which is the de-esterified form of moexipril, shows its protonated molecular ion [M+H]⁺ at m/z 471 researchgate.net.

Tandem mass spectrometry (MS/MS) is used to generate characteristic fragment ions from these parent ions, which serves as a structural fingerprint for each molecule. For moexipril, a common fragmentation pathway involves the cleavage of the molecule, leading to a significant product ion at m/z 234.2. This specific precursor-to-product ion transition (m/z 499.4 → 234.2) is frequently monitored for quantification nih.gov. The fragmentation patterns are crucial for distinguishing the parent drug from its metabolites and other endogenous compounds in a sample.

| Compound | Parent Ion (m/z) | Key Fragment Ion (m/z) |

| Moexipril | 499.4 | 234.2 |

| Moexiprilat | 471.0 | Not specified in search results |

Quantitative Analysis using Selected Ion Monitoring (SIM)

Selected Ion Monitoring (SIM) is a mass spectrometry scan mode used to increase the sensitivity and selectivity of a quantitative analysis. In SIM mode, the mass spectrometer is set to detect only a limited, predefined m/z range corresponding to the ions of the target analyte, rather than scanning the entire mass spectrum researchgate.net. This allows the detector to focus on the ions of interest for a longer duration, significantly improving the signal-to-noise ratio and achieving lower detection limits compared to a full scan mode researchgate.netchemrxiv.org.

For quantitative analysis of moexipril, a more advanced and specific technique related to SIM, known as Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM), is commonly employed, especially with tandem mass spectrometers eurjchem.comnih.gov. In an MRM experiment, a specific parent ion (precursor ion) of the analyte is selected in the first mass analyzer, fragmented, and then a specific fragment ion (product ion) is selected in the second mass analyzer. This process creates a highly specific "transition" (e.g., m/z 499.4 → 234.2 for moexipril) that is unique to the target compound, virtually eliminating matrix interference and enhancing quantitative accuracy nih.govnih.gov. A liquid chromatography-tandem mass spectrometric method utilizing the MRM mode has been successfully developed for quantifying moexipril in human plasma, demonstrating a linear range of 0.2–204 ng/mL nih.gov.

| Technique | Principle | Advantage for Moexipril Analysis |

| Selected Ion Monitoring (SIM) | Monitors a specific m/z for the entire run. | Increased sensitivity over full scan researchgate.netchemrxiv.org. |

| Multiple Reaction Monitoring (MRM) | Monitors a specific precursor ion and a specific fragment ion. | High selectivity and sensitivity; used for quantification in complex matrices like plasma nih.goveurjchem.com. |

Tandem Mass Spectrometry (MS/MS) for Metabolite Profiling

Tandem mass spectrometry (MS/MS) is a powerful tool for metabolite profiling, enabling the simultaneous determination of a parent drug and its metabolites. In the case of moexipril, MS/MS is essential for tracking its conversion to the active metabolite, moexiprilat nih.gov.

A typical workflow involves separating moexipril and moexiprilat using liquid chromatography, followed by detection with ESI-MS/MS eurjchem.com. By operating the mass spectrometer in MRM mode, specific transitions for both moexipril (m/z 499.4 → product ion) and moexiprilat (m/z 471.0 → product ion) can be monitored within the same analytical run. This allows for the precise quantification of both compounds in biological samples such as human plasma eurjchem.com. One validated LC-MS/MS method established a linearity range of 0.5-100 ng/mL for moexipril and 5-200 ng/mL for moexiprilat, demonstrating the capability of the technique to cover clinically relevant concentrations eurjchem.com. Such studies are vital for characterizing the pharmacokinetic profile of moexipril and understanding its bioactivation.

Electrochemical Methods for Detection

Electrochemical methods offer a sensitive and cost-effective alternative for the determination of moexipril. These techniques are based on the oxidation or reduction of the moexipril molecule at an electrode surface, generating a measurable electrical signal.

Differential Pulse Voltammetry

Differential pulse voltammetry (DPV) is a highly sensitive electrochemical technique used for quantifying electroactive species. The method applies a series of regular voltage pulses superimposed on a linear potential sweep. The current is measured just before and at the end of each pulse, and the difference is plotted against the potential wikipedia.orgpineresearch.com. This approach effectively minimizes the background charging current, leading to enhanced sensitivity and well-defined peaks pineresearch.comopenaccesspub.org.

For the analysis of moexipril hydrochloride, a DPV method was developed using a carbon paste electrode. The study found that moexipril exhibits a well-defined, irreversible oxidation peak across a wide pH range (2-11) nih.govresearchgate.net. The peak current was shown to be directly proportional to the concentration of moexipril, allowing for its quantification.

Enhancement Effects of Surfactants on Electrochemical Response

The performance of electrochemical methods can often be significantly improved by the addition of surfactants to the analysis medium. Surfactants are molecules that can adsorb onto the electrode surface or form micelles in solution, which can influence the electrochemical process researchgate.net. They can enhance the analytical signal by increasing the solubility of the analyte or by facilitating the accumulation of the analyte at the electrode surface researchgate.net.

In the case of moexipril analysis by DPV, the presence of the anionic surfactant sodium dodecyl sulfate (SDS) was found to cause a remarkable enhancement of the oxidation peak current nih.govresearchgate.net. This enhancement is attributed to the increased accumulation of the positively charged moexipril molecule on the negatively charged SDS layer adsorbed on the electrode surface. This surfactant-enhanced method demonstrated high sensitivity, with a limit of detection of 6.87 x 10⁻⁸ mol L⁻¹ and a limit of quantification of 2.29 x 10⁻⁷ mol L⁻¹ nih.govresearchgate.net.

| Analytical Parameter | Value | Reference |

| Linearity Range | 4.0 x 10⁻⁷ to 5.2 x 10⁻⁶ mol L⁻¹ | nih.govresearchgate.net |

| Limit of Detection (LOD) | 6.87 x 10⁻⁸ mol L⁻¹ | nih.govresearchgate.net |

| Limit of Quantification (LOQ) | 2.29 x 10⁻⁷ mol L⁻¹ | nih.govresearchgate.net |

| Recovery | 99.65% to 100.76% | nih.govresearchgate.net |

Spectrophotometric Approaches for Quantification

Spectrophotometric methods are widely used in pharmaceutical analysis due to their simplicity, speed, and cost-effectiveness. These methods are based on the measurement of light absorption by the analyte in the ultraviolet (UV) or visible region of the electromagnetic spectrum.

Several spectrophotometric methods have been developed for the quantification of moexipril. A first-derivative UV spectrophotometric method was established for its determination in pharmaceutical formulations, with a maximum wavelength (λmax) identified at 238 nm researchgate.netnih.gov. Derivative spectrophotometry helps to resolve overlapping spectra and enhance the signal of the analyte against background interference .

Other approaches involve the formation of colored complexes. One such method is based on the reaction of moexipril with ion-pairing reagents like bromocresol purple (BCP), bromophenol blue (BPB), and bromothymol blue (BTB) in an acidic medium. The resulting colored ion-pair complexes can be extracted into an organic solvent and measured colorimetrically researchgate.net. Another method relies on the formation of complexes between moexipril and metal ions such as Cu²⁺ and Zn²⁺, with the resulting absorbance measured at 282 nm ikprress.org. These methods have been validated and successfully applied for the determination of moexipril in bulk and tablet dosage forms researchgate.netikprress.org.

| Method Type | Reagent/Principle | Linearity Range (µg/mL) | Molar Absorptivity (L mol⁻¹ cm⁻¹) |

| Ion-Pair Complexation | Bromocresol Purple (BCP) | 4-32 | 1.7 x 10⁴ |

| Ion-Pair Complexation | Bromophenol Blue (BPB) | 4-24 | 2.1 x 10⁴ |

| Ion-Pair Complexation | Bromothymol Blue (BTB) | 4-40 | 1.5 x 10⁴ |

| Metal Complexation | Copper (Cu²⁺) | 5-98 | Not specified in search results |

| Metal Complexation | Zinc (Zn²⁺) | 5-85 | Not specified in search results |

UV Absorbance Detection

In the analysis of moexipril and its related compounds, UV absorbance detection, often coupled with high-performance liquid chromatography (HPLC), is a commonly employed technique. For the parent compound, moexipril hydrochloride, various studies have established optimal wavelengths for detection. A first-derivative UV spectrophotometric method identified a maximum absorbance (λmax) at 238 nm. nih.govresearchgate.net Another RP-HPLC method utilized a UV detector set at 210 nm for the quantification of moexipril hydrochloride. analis.com.myanalis.com.my While these methods are established for the hydrochloride salt, the core chromophoric structure responsible for UV absorbance is present in this compound as well, making these wavelengths relevant for its detection.

The selection of a specific wavelength is critical for achieving desired sensitivity and selectivity. The table below summarizes the UV absorbance maxima used in the analysis of moexipril compounds.

| Compound | Wavelength (nm) | Analytical Method |

| Moexipril Hydrochloride | 238 | First-Derivative UV Spectrophotometry |

| Moexipril Hydrochloride | 210 | RP-HPLC with UV Detection |

It is important to note that while first-derivative UV spectrophotometry can be selective with respect to tablet excipients, it may not be as selective for distinguishing between moexipril and its degradation products. nih.gov

Application in in vitro Metabolism Studies

In vitro metabolism studies are crucial for understanding the biotransformation of a prodrug like moexipril into its active form. These studies often utilize liver microsomal preparations to simulate the metabolic processes that occur in the body.

HPLC coupled with UV and mass specific detection is a key analytical approach for monitoring the conversion of moexipril in microsomal preparations. nih.gov In studies using rat and human liver microsomal preparations, HPLC analysis is used to separate and identify the parent drug, moexipril, and its primary active metabolite, moexiprilat. nih.gov

Interestingly, during such investigations, a transesterified derivative, identified as the methyl ester of moexipril, has also been detected in the incubated mixtures. oup.com This observation highlights the utility of these analytical setups in identifying not only the primary metabolic pathways but also minor or unexpected reaction products. In one study, the this compound was detected with a signal-to-noise ratio of 4.5 in the UV chromatogram at a retention time of 5.98 minutes. oup.com

The table below presents a summary of compounds detected in microsomal incubation studies of moexipril.

| Compound | Retention Time (min) | Detection Method |

| Moexipril | 6.39 | HPLC-UV |

| Moexiprilat | 4.39 | HPLC-UV |

| This compound | 5.98 | HPLC-UV |

These findings demonstrate the capability of HPLC-based methods to resolve and detect moexipril, its active metabolite moexiprilat, and the incidentally formed this compound within a single analytical run.

The analysis of biological fluids, such as urine, is fundamental in pharmacokinetic studies to understand the excretion profile of a drug and its metabolites. High-performance liquid chromatography combined with a UV absorbance detector and electrospray ionization mass spectrometer has been utilized for the simultaneous analysis of moexipril and its active metabolite, moexiprilat, in rat urine. oup.com

While the primary focus of such studies is often the parent drug and its main active metabolite, the analytical methodologies employed are sensitive enough to detect other related compounds. The methods developed for detecting moexipril and moexiprilat in rat urine can be adapted for the detection of this compound, should it be present as a metabolite or an artifact of the analytical process. The sample preparation for such analyses typically involves extraction of the analytes from the urine matrix, followed by chromatographic separation and detection. mdpi.com

The research in this area underscores the importance of robust analytical methods that can be applied to complex biological matrices to gain a comprehensive understanding of a drug's metabolic fate.

Preclinical and Mechanistic Pharmacological Research Non Clinical Focus

In Vitro Cellular Studies on Biological Activity

In vitro research has been crucial in elucidating the fundamental mechanisms of action of Moexipril (B10654) and its active form. These studies, conducted in controlled laboratory settings, have provided detailed information on enzyme inhibition, cellular signaling, and antiproliferative effects.

Moexipril is a prodrug that is hydrolyzed in the liver to its biologically active metabolite, Moexiprilat (B1677388). researchgate.netnih.govnih.gov This active diacid form is a potent inhibitor of the angiotensin-converting enzyme (ACE). drugbank.comnih.gov In cell-free assays, Moexiprilat has demonstrated high inhibitory potency against ACE from various sources.

In one study, Moexiprilat showed greater inhibitory potential than Enalaprilat against both plasma ACE and purified ACE from rabbit lung. researchgate.netnih.gov The IC50 values, which represent the concentration of the inhibitor required to reduce enzyme activity by half, highlight the potency of Moexiprilat. In contrast, the parent compound, Moexipril, is a significantly weaker inhibitor of ACE.

Table 1: Inhibitory Potency (IC50) of Moexiprilat and Moexipril against ACE

| Compound | Enzyme Source | IC50 Value |

|---|---|---|

| Moexiprilat | Purified Rabbit Lung ACE | 2.1 nM |

| Moexipril | Purified Rabbit Lung ACE | 2700 nM |

| Moexiprilat | Guinea Pig Serum ACE | 2.6 nM nih.govmedchemexpress.com |

Current preclinical research literature does not provide specific details on the direct effects of Moexipril methyl ester or its active metabolite, Moexiprilat, on cyclic adenosine (B11128) monophosphate (cAMP) signaling pathways. The primary mechanism of action is firmly established as the inhibition of the angiotensin-converting enzyme.

The antiproliferative properties of Moexipril have been investigated in cell culture studies. Angiotensin II is known to stimulate the production of various proto-oncogenes that have cellular proliferative actions. nih.gov By inhibiting the production of Angiotensin II, ACE inhibitors can exert antiproliferative effects. nih.gov

In an in vitro study, Moexipril demonstrated the ability to inhibit the estrogen-stimulated growth of neonatal cardiac fibroblasts in rats. nih.gov This suggests a potential role for the compound in modulating cellular growth and proliferation in cardiac tissue. Bradykinin (B550075), which is protected from degradation by ACE inhibitors, also exerts antiproliferative effects, contributing to this action. nih.gov

Animal Model Studies for Mechanistic Insights (Excluding Clinical Implications)

Animal models are indispensable for understanding the integrated physiological effects of pharmacological agents in a living system. Research using animal models has provided significant mechanistic insights into the cardiovascular effects of Moexipril.

Studies in various animal models of hypertension, such as spontaneously hypertensive rats (SHR), have been fundamental in characterizing the pharmacodynamic profile of Moexipril. nih.govresearchgate.netnih.gov Oral administration of Moexipril to these animals resulted in a dose-dependent reduction in blood pressure and significant inhibition of ACE activity in plasma and various tissues, including the aorta, heart, and lung. researchgate.netnih.gov Notably, the inhibition of tissue ACE was found to be more pronounced with Moexipril compared to an equivalent dose of Enalapril (B1671234), despite comparable reductions in blood pressure. researchgate.netnih.gov

Preclinical studies have specifically investigated the cardioprotective effects of Moexipril in the context of myocardial infarction. In rat models, the administration of Moexipril prior to the induction of a myocardial infarction has been shown to reduce the resulting infarct size. nih.gov

One study demonstrated that administering 10 mg of Moexipril to rats one week before inducing a myocardial infarction led to a decrease in the size of the damaged area. nih.gov These beneficial effects were reportedly negated by a bradykinin B2 receptor antagonist, suggesting that the cardioprotective mechanism is at least partially mediated by the potentiation of bradykinin activity. nih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Moexipril |

| This compound |